decyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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Overview
Description
Decyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester linked to a decyl chain and a phenyloctahydro-methanoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multiple steps. One common approach is the esterification of 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Decyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Decyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of decyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
- 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid decyl ester
- 4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetylamino]-benzoic acid butyl ester
Uniqueness
Decyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its specific structural features, such as the decyl chain and the phenyloctahydro-methanoisoindole moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C32H39NO4 |
---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
decyl 4-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C32H39NO4/c1-2-3-4-5-6-7-8-12-19-37-32(36)23-15-17-25(18-16-23)33-30(34)28-24-20-26(22-13-10-9-11-14-22)27(21-24)29(28)31(33)35/h9-11,13-18,24,26-29H,2-8,12,19-21H2,1H3 |
InChI Key |
NOHBREZPBSDRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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